2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose

Vue d'ensemble

Description

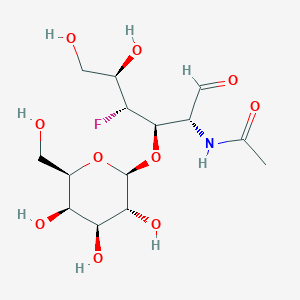

2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose is a complex carbohydrate derivative that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is a disaccharide, consisting of two sugar molecules linked together, with modifications that include an acetamido group, a fluorine atom, and a galactopyranosyl moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose typically involves multiple steps, starting from readily available sugar precursors. One common synthetic route includes the protection of hydroxyl groups, selective fluorination, and glycosylation reactions. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired modifications. For example, the synthesis may involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and glycosyl donors like trichloroacetimidates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process may include the use of automated synthesizers and continuous flow reactors to enhance efficiency and scalability. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

Substitution: The fluorine atom and acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose has been investigated for its potential as a therapeutic agent. Its structural analogs have shown promise in:

- Anti-Amyloid Activity : Research indicates that glucosamine analogs can inhibit the binding of amyloid proteins, making them candidates for Alzheimer's disease treatments. The compound's ability to modify glycosaminoglycan interactions is particularly relevant in this context .

Radiolabeling for Imaging

The compound can be synthesized as a precursor for radiolabeled imaging agents. For example, derivatives have been used in positron emission tomography (PET) to visualize brain activity and amyloid plaque accumulation in Alzheimer's disease models. The synthesis of fluorinated glucosamine derivatives allows for the development of specific tracers that can provide insights into metabolic processes and disease mechanisms .

Biochemical Research

In biochemical studies, this compound serves as a substrate for various enzymes, allowing researchers to explore enzyme kinetics and substrate specificity. Its unique structure enables it to act as a model compound in the study of glycosylation processes and carbohydrate metabolism .

Glycobiology

The incorporation of fluorine into carbohydrate structures has implications for glycobiology, particularly in understanding cell signaling and recognition processes mediated by glycoproteins and glycolipids. The compound's ability to mimic natural substrates can help elucidate the roles of carbohydrates in cellular interactions and immune responses .

Case Study 1: Anti-Amyloid Properties

A study demonstrated that peracetylated glucosamine analogs, including derivatives of this compound, exhibited significant inhibition of amyloid aggregation in vitro. This suggests potential therapeutic applications in Alzheimer's disease treatment .

Case Study 2: Radiotracer Development

In a recent synthesis project, researchers successfully labeled a derivative of this compound with fluorine-18, achieving a radiochemical yield of 31% and high purity (>98%). This labeled compound was tested in animal models to assess its binding affinity to amyloid plaques, showcasing its potential as a PET imaging agent for neurological diseases .

Mécanisme D'action

The mechanism of action of 2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group and fluorine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The compound can act as a substrate or inhibitor for various enzymes, modulating their activity and affecting downstream biological pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Acetamido-2,4-dideoxy-4-fluoro-α-D-glucopyranose: A similar compound with a different glycosidic linkage.

2-Acetamido-2,4-dideoxy-4-fluoro-β-D-galactopyranosyl-D-glucose: Another disaccharide with a similar structure but different stereochemistry.

Uniqueness

2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose is unique due to its specific combination of functional groups and stereochemistry. The presence of the acetamido group and fluorine atom imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with enzymes and receptors, which can be exploited in drug design and biochemical research .

Activité Biologique

2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose (commonly referred to as a fluorinated sugar) is a modified carbohydrate that has garnered attention for its potential biological activities, particularly in the context of drug development and biochemical research. This compound is part of a broader class of fluorinated sugars that exhibit unique properties due to the presence of a fluorine atom, which can influence their interactions with biological molecules.

Chemical Structure and Properties

The chemical formula for this compound is C14H24FNO10. Its structure comprises two sugar moieties linked through an acetamido group and features a fluorine substitution that alters its biological interactions compared to non-fluorinated analogues .

Inhibition of Glycosaminoglycan Biosynthesis

Research has shown that 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose significantly inhibits the biosynthesis of glycosaminoglycans (GAGs) in hepatocytes. In studies where cells were treated with this compound at a concentration of 1.0 mM, incorporation of radiolabeled substrates ([3H]GlcN and [35S]SO4) into cellular GAGs was reduced to approximately 12% and 18% of control levels, respectively . This suggests that the compound may interfere with the enzymatic pathways involved in GAG synthesis.

Impact on Protein Synthesis

Additionally, another analogue, 2-acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-galactopyranose, exhibited a more pronounced effect on protein synthesis. At the same concentration (1.0 mM), it reduced the incorporation of radiolabeled leucine ([14C]Leu) into cellular proteins to 57% of control levels . This indicates that fluorinated sugars may have broader implications in modulating protein synthesis pathways.

Case Study 2: Antiviral Properties

Fluorinated nucleosides have been extensively studied for antiviral applications. While direct studies on this specific sugar's antiviral activity are sparse, its structural relatives have demonstrated effectiveness against various viral targets. For instance, modifications in nucleosides with fluorine substitutions have led to enhanced stability and bioactivity against hepatitis C virus (HCV) replicons . This suggests potential avenues for exploring antiviral properties in related carbohydrate structures.

Research Findings Summary

| Compound Name | Biological Activity | Concentration | Effect on GAGs | Effect on Protein Synthesis |

|---|---|---|---|---|

| 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-glucopyranose | Inhibition of GAG biosynthesis | 1.0 mM | Reduced to 12% (GlcN), 18% (SO4) | N/A |

| 2-Acetamido-1,3,6-tri-O-acetyl-2,4-dideoxy-4-fluoro-D-galactopyranose | Inhibition of protein synthesis | 1.0 mM | N/A | Reduced to 57% (Leu) |

Propriétés

IUPAC Name |

N-[(2R,3R,4R,5R)-4-fluoro-5,6-dihydroxy-1-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24FNO10/c1-5(20)16-6(2-17)13(9(15)7(21)3-18)26-14-12(24)11(23)10(22)8(4-19)25-14/h2,6-14,18-19,21-24H,3-4H2,1H3,(H,16,20)/t6-,7+,8+,9+,10-,11-,12+,13+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECDNZXSKDDKEU-ZBELOFFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)F)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)F)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24FNO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151247 | |

| Record name | 2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115973-73-4 | |

| Record name | 2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115973734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.